molecular formula C11H7F3O B11888575 1-(Difluoromethoxy)-2-fluoronaphthalene

1-(Difluoromethoxy)-2-fluoronaphthalene

Cat. No.: B11888575
M. Wt: 212.17 g/mol
InChI Key: WPGIGLBOTUBRCP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoronaphthalene is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethoxy and fluorine groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluoronaphthalene typically involves the introduction of difluoromethoxy and fluorine groups onto a naphthalene ring. One common method includes the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity. For instance, the use of difluoromethylation reagents in the presence of catalysts can facilitate the efficient synthesis of this compound .

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluoronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorine groups are replaced by other substituents.

Scientific Research Applications

1-(Difluoromethoxy)-2-fluoronaphthalene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-fluoronaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may inhibit specific enzymes by mimicking natural substrates or by forming stable complexes with metal ions .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-fluoronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:

    1-(Trifluoromethoxy)-2-fluoronaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different reactivity and biological activity.

    1-(Difluoromethoxy)-2-chloronaphthalene: The presence of a chlorine atom instead of fluorine can alter the compound’s chemical properties and applications.

    1-(Difluoromethoxy)-2-bromonaphthalene:

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

1-(difluoromethoxy)-2-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)15-11(13)14/h1-6,11H

InChI Key

WPGIGLBOTUBRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)F

Origin of Product

United States

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